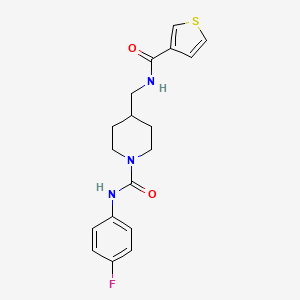

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Description

N-(4-Fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a piperidine-based compound featuring a carboxamide group at the 1-position linked to a 4-fluorophenyl moiety. The 4-position of the piperidine ring is substituted with a methyl group bearing a thiophene-3-carboxamido functional group.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c19-15-1-3-16(4-2-15)21-18(24)22-8-5-13(6-9-22)11-20-17(23)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYSEZYKUBPPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Thiophene Carboxamide Moiety: The thiophene carboxamide group is attached through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophene moieties could contribute to binding affinity and specificity.

Comparison with Similar Compounds

(a) Substituent Variations at the Piperidine 4-Position

- Target Compound : Features a thiophene-3-carboxamido-methyl group at the 4-position.

- Compound (6) (): Substituted with a 2-aminoethyl group at the 4-position. Yield: 120% (synthesis anomaly noted), characterized via NMR and HRMS .

- Compound (5) (): Contains a 2-oxo-2,3-dihydro-1H-benzodiazol-1-yl group at the 4-position. Yield: 74%, analyzed via HRMS .

Implications: The 4-position substituent significantly impacts synthesis efficiency and molecular properties. Bulky or polar groups (e.g., benzodiazolyl in Compound 5) may reduce yields compared to simpler substituents (e.g., aminoethyl in Compound 6).

(b) Aryl Group Modifications

- Target Compound : Uses a 4-fluorophenyl group at the 1-position.

- Compound (10) (): Substituted with a 3-fluoro-4-methylphenyl group. Yield: 107% .

- Compound (7) (): Features a 2,5-difluorophenyl group. Yield: 110% .

Piperidine Ring Functionalization in Related Scaffolds

- N-(4-Fluorobenzyl)-1-[(4-Fluorophenyl)Sulfonyl]Piperidine-3-Carboxamide (): Differs in the piperidine substitution (3-carboxamide vs. 1-carboxamide) and includes a sulfonyl group. This highlights the versatility of piperidine as a scaffold for diverse functionalization .

- MK0974 (): A piperidine-1-carboxamide derivative with a trifluoroethyl-azepane core and imidazopyridinyl group.

Biological Activity

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a fluorophenyl group, and a thiophene carboxamide moiety. Its IUPAC name is N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom |

| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom |

| Thiophene Moiety | A five-membered ring containing sulfur |

| Carboxamide Group | A functional group containing a carbonyl and an amine |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The fluorophenyl and thiophene moieties are likely to enhance binding affinity and specificity due to their electronic properties, potentially modulating the activity of target proteins through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiophene have shown potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Escherichia coli | 0.046 | |

| Streptococcus pneumoniae | 0.03 |

Mechanistic Insights

Research suggests that the compound may act on bacterial topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death, making it a potential candidate for antibiotic development.

Case Studies

In a study focusing on similar piperidine derivatives, compounds demonstrated significant agonistic activity at specific receptors, such as the motilin receptor, which is involved in gastrointestinal motility. The findings suggested that modifications in the piperidine structure could enhance receptor binding and subsequent biological responses.

Example Study Findings

- Motilin Receptor Agonism :

- Antibacterial Potency :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step reactions, including (1) formation of the piperidine core via cyclization of precursors like 4-fluorobenzene derivatives, (2) introduction of the thiophene-3-carboxamide group via nucleophilic substitution or amide coupling, and (3) final carboxamide functionalization. Critical purification steps include column chromatography (silica gel, eluents such as dichloromethane/ethanol mixtures) and recrystallization to isolate intermediates and the final product .

- Key Conditions : Reactions often require catalysts (e.g., triethylamine for amide bond formation) and controlled temperatures (0–60°C) to optimize yields .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Structural confirmation relies on NMR (¹H/¹³C for functional groups and stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight verification, and FTIR to identify carbonyl (C=O) and amide (N–H) stretches. X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

- Purity Assessment : HPLC with UV detection (≥98% purity) is standard, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?

- Methodology : SAR studies involve synthesizing analogs with modifications to the fluorophenyl, thiophene, or piperidine moieties. For example:

- Replacing the thiophene ring with furan or pyridine alters electronic properties and binding affinity to kinases or GPCRs .

- Adding methyl groups to the piperidine ring enhances metabolic stability.

Biological assays (e.g., enzyme inhibition, cell viability) quantify activity changes, while computational docking (AutoDock, Schrödinger) predicts binding modes .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology : Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity. Approaches include:

- Standardizing protocols (e.g., uniform ATP levels, serum-free media).

- Validating target engagement via Western blotting or thermal shift assays .

- Cross-referencing with structurally similar compounds (e.g., thiophene derivatives in ) to identify trends.

Q. What computational methods are used to predict physicochemical properties and optimize bioavailability?

- Methodology :

- LogP Calculation : Tools like MarvinSketch or ACD/Labs estimate lipophilicity; fluorine and thiophene groups reduce LogP, enhancing solubility .

- ADMET Prediction : SwissADME or QikProp models assess permeability (e.g., blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .

- Solubility Enhancement : Introducing polar groups (e.g., hydroxyl, methoxy) or formulating as salts (e.g., tartrate) improves aqueous solubility .

Q. How are in vivo efficacy studies designed for this compound, particularly in oncology or CNS disorders?

- Methodology : Preclinical models include:

- Xenografts : Implanting Met-dependent GTL-16 gastric carcinoma cells in immunodeficient mice, with oral dosing (10–50 mg/kg) to assess tumor growth inhibition .

- Neuropathic Pain Models : Rodent von Frey filament tests measure analgesic effects, correlating dose-response with serotonin/norepinephrine reuptake inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.